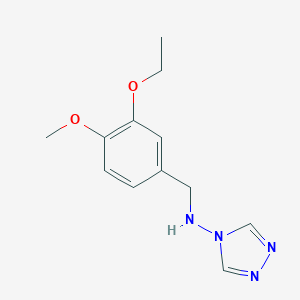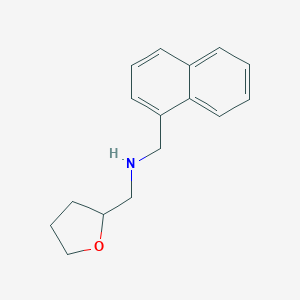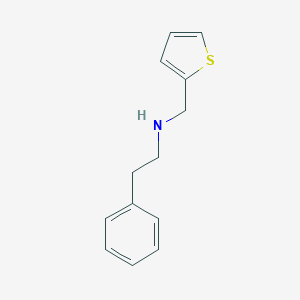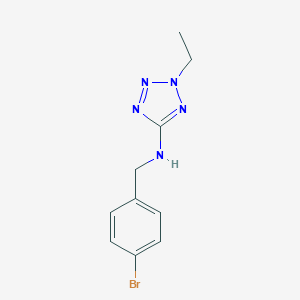
N-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide, commonly known as TBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of TBS is not fully understood. However, studies have suggested that TBS may inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. TBS may also inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
TBS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that TBS can inhibit the growth of cancer cells and reduce inflammation. TBS has also been shown to inhibit the activity of MMPs and carbonic anhydrase. However, the effects of TBS on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Advantages And Limitations For Lab Experiments
TBS has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Moreover, TBS has been extensively studied, and its properties and potential applications are well documented. However, TBS also has several limitations. It is relatively expensive and may not be readily available in some labs. Moreover, the effects of TBS on human health are not fully understood, and caution should be exercised when handling the compound.
Future Directions
There are several future directions for research on TBS. One area of research is the development of TBS-based fluorescent probes for the detection of metal ions. Another area of research is the synthesis of TBS-based MOFs for gas storage, separation, and catalysis. Moreover, further research is needed to determine the safety and efficacy of TBS for use in medicine. Finally, the mechanism of action of TBS needs to be further elucidated to fully understand its potential applications.
Conclusion:
In conclusion, TBS is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This paper has provided an informative and engaging overview of TBS by discussing its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of TBS and its effects on human health.
Synthesis Methods
TBS can be synthesized using a variety of methods, including the reaction of 4-aminobenzenesulfonamide with sodium azide in the presence of copper (I) chloride. The reaction proceeds through the formation of an intermediate, which is then treated with triethylorthoformate to yield TBS. Other methods of synthesis include the reaction of 4-aminobenzenesulfonamide with triazole and chlorosulfonic acid or the reaction of 4-aminobenzenesulfonamide with 4-nitrobenzoyl chloride followed by reduction with sodium dithionite.
Scientific Research Applications
TBS has been extensively studied for its potential applications in various fields. In the field of medicine, TBS has been investigated for its anti-tumor, anti-inflammatory, and anti-bacterial properties. TBS has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, TBS has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
properties
Product Name |
N-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C8H7N4O2S- |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
benzenesulfonyl(1,2,4-triazol-4-yl)azanide |
InChI |
InChI=1S/C8H7N4O2S/c13-15(14,8-4-2-1-3-5-8)11-12-6-9-10-7-12/h1-7H/q-1 |
InChI Key |
APVGMYSTZXGVEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]N2C=NN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]N2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)




![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)